![molecular formula C23H21ClFN5O4S B1193540 PRX-08066 Maleic acid CAS No. 866206-55-5](/img/structure/B1193540.png)
PRX-08066 Maleic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PRX-08066 Maleic acid is a selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist . It plays an important role in various conditions such as schizophrenia, feeding disorders, perception, depression, migraines, hypertension, anxiety, hallucinogens, and gastrointestinal dysfunctions .
Molecular Structure Analysis
The molecular formula of PRX-08066 Maleic acid is C19H17ClFN5S·C4H4O4 . It has a molecular weight of 517.96 .Physical And Chemical Properties Analysis
PRX-08066 Maleic acid is soluble in DMSO . It should be stored at -20°C .Applications De Recherche Scientifique
Treatment of Pulmonary Hypertension
PRX-08066 Maleic acid: has been under phase II clinical trials for the treatment of hypoxia-induced pulmonary hypertension syndromes and pulmonary hypertension . It has shown promise in increasing right ventricular ejection fraction and reducing peak pulmonary artery pressure in preclinical models .
Neuroendocrine Tumor Cell Proliferation Inhibition
In neuroendocrine tumor cell lines, PRX-08066 has been observed to inhibit serotonin (5-HT) secretion and cell proliferation. This is significant for the potential treatment of tumors that are affected by serotonin levels .
Fibroblast Modulation in Neoplastic Microenvironment
PRX-08066: plays a key regulatory role in modulating the fibroblast component of the neoplastic microenvironment. It affects the transcription of fibroblast growth factors like CTGF and TGFβ1, which are crucial in cancer progression .
Antagonism of 5-HT2B Receptors
As a selective 5-HT2B receptor antagonist, PRX-08066 has an IC50 of 3.4 nM. It prevents the severity of pulmonary arterial hypertension in animal models by inhibiting 5-HT-induced mitogen-activated protein kinase activation .
Reduction of Pulmonary Vascular Remodeling
In models of monocrotaline-induced pulmonary arterial hypertension, PRX-08066 significantly reduced medial wall thickening, lumen occlusion, and right ventricular hypertrophy, indicating its potential in reducing pulmonary vascular remodeling .
Preclinical Safety and Bioavailability
PRX-08066: has a good bioavailability and low acute toxicity profile, making it a viable candidate for further drug development and clinical trials .
Mécanisme D'action
Target of Action
PRX-08066 Maleic acid is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR) . The 5-HT2BR is a type of 5-HT receptor which belongs to the G protein-coupled receptor family. It plays an important role in various physiological and pathological processes including schizophrenia, feeding disorders, perception, depression, migraines, hypertension, anxiety, hallucinogens, and gastrointestinal dysfunctions .
Mode of Action
As a 5-HT2BR antagonist, PRX-08066 Maleic acid binds to the 5-HT2BR, inhibiting its activation . This prevents the receptor from responding to 5-HT (serotonin), a neurotransmitter that normally activates the receptor .
Biochemical Pathways
The inhibition of 5-HT2BR by PRX-08066 Maleic acid affects several biochemical pathways. In a neuroendocrine tumor (NET) cell line, KRJ-I, PRX-08066 Maleic acid inhibited 5-HT secretion and cell proliferation. It also decreased the phosphorylation of ERK1/2, a key protein in the MAPK/ERK pathway, and reduced the synthesis and secretion of profibrotic growth factors such as TGFβ1, CTGF, and FGF2 .
Pharmacokinetics
It has been noted that prx-08066 maleic acid has good bioavailability and low acute toxicity .
Result of Action
PRX-08066 Maleic acid has been shown to have significant effects in a rat model of pulmonary arterial hypertension (PAH). It significantly reduced peak pulmonary artery pressure and right ventricle/body weight ratio. It also improved right ventricular ejection fraction and reduced right ventricular hypertrophy. Furthermore, it led to a significant reduction in medial wall thickening and lumen occlusion of pulmonary arterioles .
Action Environment
It’s worth noting that the effects of prx-08066 maleic acid were studied in a monocrotaline (mct)-induced pah rat model, suggesting that the compound’s efficacy may be influenced by the presence of certain pathological conditions .
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIKXHIQXRXEM-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PRX-08066 Maleic acid | |
CAS RN |
866206-55-5 |
Source
|
Record name | Benzonitrile, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866206-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.